7H-ドデカフルオロヘプタン酸

概要

説明

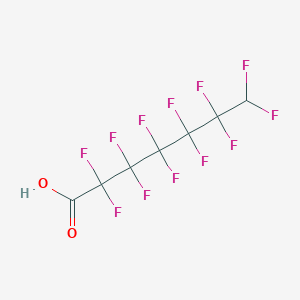

7H-Dodecafluoroheptanoic acid is a perfluorinated carboxylic acid with the molecular formula C7HF13O2. This compound is known for its high thermal stability and resistance to chemical reactions, making it valuable in various industrial applications.

科学的研究の応用

7H-Dodecafluoroheptanoic acid has several applications in scientific research:

Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a standard in analytical chemistry.

Biology: Studied for its potential effects on biological systems, particularly in the context of environmental toxicology.

Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

作用機序

Target of Action

It is often used as a laboratory and analytical chemical

Mode of Action

As a derivative of Heptanoic Acid, it can be used as an organic building block for the synthesis of a variety of chemical compounds .

Result of Action

As a laboratory and analytical chemical, its primary use is in the synthesis of other compounds .

Action Environment

It is recommended to handle this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Dodecafluoroheptanoic acid typically involves the fluorination of heptanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where heptanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of the perfluorinated compound.

Industrial Production Methods

Industrial production of 7H-Dodecafluoroheptanoic acid often employs large-scale electrochemical fluorination. This method is favored due to its efficiency and ability to produce high-purity perfluorinated compounds. The reaction conditions typically involve temperatures ranging from -20°C to 0°C and the use of anhydrous hydrogen fluoride as the fluorinating agent .

化学反応の分析

Types of Reactions

7H-Dodecafluoroheptanoic acid is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under elevated temperatures.

Esterification: Typically involves the use of sulfuric acid or hydrochloric acid as catalysts and heating the mixture to reflux.

Major Products

Esterification: Produces esters of 7H-Dodecafluoroheptanoic acid, which are used in various applications such as lubricants and surfactants.

類似化合物との比較

Similar Compounds

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl methacrylate

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate

Uniqueness

7H-Dodecafluoroheptanoic acid is unique due to its specific structure, which provides a balance of hydrophobicity and reactivity. Compared to similar compounds, it offers a distinct combination of thermal stability and resistance to chemical reactions, making it suitable for specialized industrial applications .

生物活性

7H-Dodecafluoroheptanoic acid (PFHpA), a perfluoroalkyl acid (PFAA), is a fluorinated compound with significant biological activity and environmental implications. Its structure, characterized by a long carbon chain and multiple fluorine atoms, contributes to its unique properties, including high stability and hydrophobicity. This article reviews the biological activity of PFHpA, focusing on its toxicological effects, environmental persistence, and potential health risks.

- Molecular Formula : C7H2F12O2

- Molecular Weight : 346.07 g/mol

- Melting Point : 32-36 °C

- Boiling Point : 192 °C

- Density : 1.792 g/cm³

- Solubility : Sparingly soluble in chloroform, slightly soluble in ethyl acetate and methanol .

General Toxicity

PFHpA has been associated with various biological effects, primarily due to its ability to disrupt endocrine functions and induce liver toxicity. Research indicates that exposure to PFHpA can lead to:

- Peroxisome Proliferation : PFHpA is known to induce peroxisome proliferation, which is linked to increased fatty acid oxidation and liver enlargement in animal models .

- Endocrine Disruption : Some studies suggest that PFHpA may affect hormone levels, particularly influencing thyroid hormones and potentially leading to reproductive toxicity .

Case Studies

- Human Exposure Studies : A study involving primipara women in Sweden found detectable levels of PFHpA in both serum and breast milk, indicating human exposure and potential bioaccumulation . The correlation between serum and milk concentrations suggests that lactation may be a route of exposure for infants.

- Environmental Impact Assessment : Research on surface water samples indicated the presence of PFHpA at concentrations ranging from 15 to 7995 ng/L. This variability highlights the compound's persistence in the environment and raises concerns regarding its accumulation in aquatic ecosystems .

PFHpA's biological activity is largely attributed to its interaction with cellular pathways involved in lipid metabolism and hormonal regulation. The compound is believed to activate peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating gene expression related to fatty acid metabolism .

Comparative Toxicity

Compared to other perfluoroalkyl acids such as PFOA and PFOS, PFHpA exhibits lower acute toxicity but still poses significant chronic health risks due to its persistence and bioaccumulation potential. Table 1 summarizes the comparative toxicity profiles of selected PFAAs:

| Compound | Acute Toxicity (mg/kg) | Chronic Effects | Endocrine Disruption |

|---|---|---|---|

| PFHpA | >500 | Liver enlargement, metabolic disruption | Yes |

| PFOA | 0.06 | Carcinogenic potential, reproductive toxicity | Yes |

| PFOS | 0.1 | Immunotoxicity, developmental effects | Yes |

Environmental Persistence

PFHpA is characterized by its high environmental stability due to the strong carbon-fluorine bonds. It does not readily degrade, leading to long-term accumulation in soil and water systems. This persistence raises concerns about its impact on wildlife and human health through the food chain.

Regulatory Status

Given the potential health risks associated with PFHpA and other PFAAs, regulatory bodies are increasingly focusing on these compounds. The European Union has proposed stricter regulations on the use of PFAAs in consumer products, particularly cosmetics and food packaging .

特性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F12O2/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21/h1H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHDEEOTEUVLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC5F10COOH, C7H2F12O2 | |

| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165670 | |

| Record name | 7H-Perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546-95-8 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1546-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001546958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Perfluoroheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。